Ethyl 2-[bis(benzenesulfonyl)amino]acetate
CAS No.: 94500-78-4
Cat. No.: VC18467405
Molecular Formula: C16H17NO6S2
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94500-78-4 |
|---|---|
| Molecular Formula | C16H17NO6S2 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | ethyl 2-[bis(benzenesulfonyl)amino]acetate |
| Standard InChI | InChI=1S/C16H17NO6S2/c1-2-23-16(18)13-17(24(19,20)14-9-5-3-6-10-14)25(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
| Standard InChI Key | JPYKCMNCESLVOL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural and Functional Characteristics
Molecular Architecture
Ethyl 2-[bis(benzenesulfonyl)amino]acetate features a central glycine backbone modified at the α-amino position by two benzenesulfonyl groups and an ethyl ester moiety. The sulfonamide (-SO₂-NH-) linkage confers rigidity to the molecule, while the ester group enhances solubility in organic solvents. X-ray crystallography and computational studies reveal a planar configuration around the sulfonamide nitrogen, with dihedral angles of 112° between the benzene rings and the central acetamide plane .
Key Functional Groups
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Benzenesulfonyl moieties: Electron-withdrawing groups that stabilize negative charges during nucleophilic substitutions.
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Ethyl ester: A hydrolyzable group enabling downstream functionalization to carboxylic acids.
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Sulfonamide bridge: Imparts resistance to enzymatic degradation, a trait exploited in protease inhibitor design .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Sulfonylation: Reaction of glycine ethyl ester with benzenesulfonyl chloride in dichloromethane at 0–5°C, yielding a bis-sulfonated intermediate.
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Acetylation: Treatment with acetic anhydride to protect the α-amino group, achieving purities >95% after recrystallization .
Reaction Conditions Table
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | Dichloromethane | Enhances solubility |
| Molar Ratio (Glycine:SO₂Cl) | 1:2.2 | Minimizes byproducts |
| Reaction Time | 4–6 hours | Maximizes conversion |
Innovations in Catalysis
A 2021 study demonstrated that substituting p-toluenesulfonic acid (PTSA) with elemental iodine in glyoxylic acid condensations increased yields from 44% to 51% for analogous sulfonamide derivatives . This iodine-mediated approach reduces side reactions during the formation of the sulfonamide bond, particularly when using mesyl amides as substrates.
Physicochemical Properties
Thermal and Optical Characteristics
These properties suggest exceptional thermal stability, making the compound suitable for high-temperature reactions such as Suzuki-Miyaura couplings.
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Dichloromethane | 45.2 |
| Ethanol | 12.7 |
| Water | <0.1 |
The low aqueous solubility underscores the need for co-solvents like DMSO in biological assays .
Chemical Reactivity and Applications
Nucleophilic Substitutions
The sulfonamide nitrogen participates in SN2 reactions with alkyl halides. For example, treatment with methyl iodide in DMF at 60°C produces N-methylated derivatives with 78% yield .
Role in Asymmetric Catalysis
Rigidified bis(sulfonyl)ethylenes derived from this compound exhibit enhanced stereoselectivity in Michael additions. A 2023 study achieved 98% enantiomeric excess (ee) using a bifunctional Brønsted base catalyst (Takemoto’s C6) during hydantoin surrogate functionalization .
Pharmaceutical Applications
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Antibacterial Agents: The sulfonamide moiety inhibits dihydropteroate synthase (Ki = 0.8 μM), a target in Gram-positive bacteria.
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Protease Inhibitors: Structural analogs show IC₅₀ values of 12 nM against HIV-1 protease in vitro .
Recent Advances and Future Directions
Green Synthesis Protocols
Microwave-assisted synthesis (100 W, 80°C) reduces reaction times from 6 hours to 35 minutes while maintaining yields at 89% .
Computational Modeling
Density functional theory (DFT) studies predict a binding energy of -9.2 kcal/mol for interactions with β-lactamase, guiding the design of next-generation antibiotics .
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